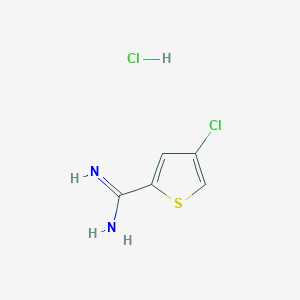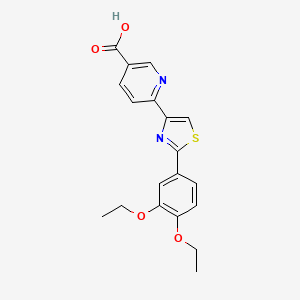![molecular formula C7H7N3O2S B13665045 5-(Methylsulfonyl)-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13665045.png)
5-(Methylsulfonyl)-5H-pyrrolo[3,2-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Methylsulfonyl)-5H-pyrrolo[3,2-d]pyrimidine is a heterocyclic compound that features a pyrrolo[3,2-d]pyrimidine core with a methylsulfonyl group attached at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Methylsulfonyl)-5H-pyrrolo[3,2-d]pyrimidine typically involves the reaction of 2-methylsulfonyl-3-ethoxyacrylonitrile with amidine or its analogs. The reaction conditions often include the use of solvents such as tetrahydrofuran and bases like sodium hydride . The process yields 4-amino-5-methylsulfonylpyrimidines and their fused derivatives .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions: 5-(Methylsulfonyl)-5H-pyrrolo[3,2-d]pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The methylsulfonyl group can be substituted by nucleophiles such as potassium cyanide, resulting in the formation of 3-phenyl-3H-1,2,3-triazolo[4,5-d]pyrimidine-5-carbonitrile.
Addition Reactions: The compound can react with ethyl cyanoacetate in the presence of sodium hydride to form ethyl α-cyano-3-phenyl-3H-1,2,3-triazolo[4,5-d]pyrimidine-5-acetate.
Common Reagents and Conditions:
Reagents: Potassium cyanide, ethyl cyanoacetate, sodium hydride.
Conditions: Reactions are typically carried out in solvents like tetrahydrofuran under reflux conditions.
Major Products:
- 3-phenyl-3H-1,2,3-triazolo[4,5-d]pyrimidine-5-carbonitrile
- Ethyl α-cyano-3-phenyl-3H-1,2,3-triazolo[4,5-d]pyrimidine-5-acetate
Scientific Research Applications
5-(Methylsulfonyl)-5H-pyrrolo[3,2-d]pyrimidine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-(Methylsulfonyl)-5H-pyrrolo[3,2-d]pyrimidine involves the inhibition of specific molecular pathways:
Comparison with Similar Compounds
- Pyrazolo[3,4-d]pyrimidine
- Pyrido[2,3-d]pyrimidine
- Quinazoline
- Furo[2,3-d]pyrimidine
Uniqueness: 5-(Methylsulfonyl)-5H-pyrrolo[3,2-d]pyrimidine stands out due to its specific substitution pattern and the presence of the methylsulfonyl group, which imparts unique chemical reactivity and biological activity compared to other pyrimidine derivatives .
Properties
Molecular Formula |
C7H7N3O2S |
|---|---|
Molecular Weight |
197.22 g/mol |
IUPAC Name |
5-methylsulfonylpyrrolo[3,2-d]pyrimidine |
InChI |
InChI=1S/C7H7N3O2S/c1-13(11,12)10-3-2-6-7(10)4-8-5-9-6/h2-5H,1H3 |
InChI Key |
YGJJDYFIFGRZAH-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N1C=CC2=NC=NC=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


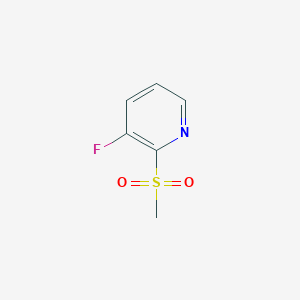

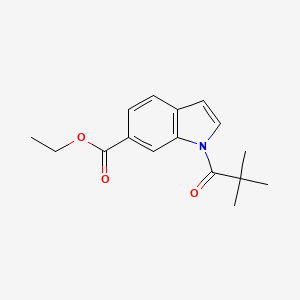

![6-Fluoropyrido[2,3-d]pyrimidin-4-ol](/img/structure/B13664983.png)
![2-Chloro-6-fluoropyrido[2,3-d]pyrimidine](/img/structure/B13665002.png)
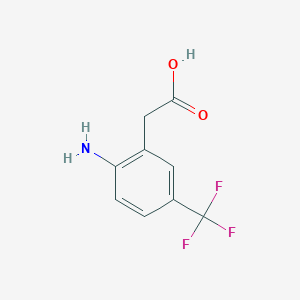
![7-Bromo-2-chloro-4-methoxyimidazo[2,1-f][1,2,4]triazine](/img/structure/B13665017.png)
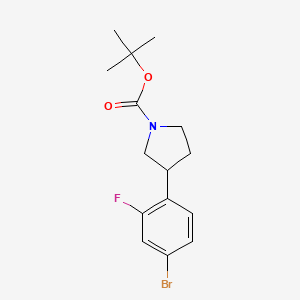
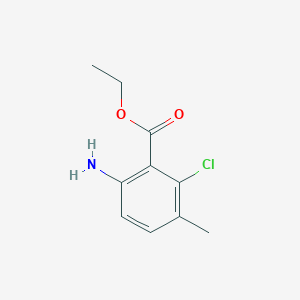
![2-Bromo-3-methyl-5-(phenylsulfonyl)-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13665039.png)
